(2,6,8-Trinitro-4H-indeno[1,2-b]thiophen-4-ylidene)propanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,6,8-Trinitro-4H-indeno[1,2-b]thiophen-4-ylidene)propanedinitrile is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a trinitro-substituted indeno-thiophene core, which contributes to its distinct chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,6,8-Trinitro-4H-indeno[1,2-b]thiophen-4-ylidene)propanedinitrile typically involves multiple steps, starting with the preparation of key intermediates. One common method includes the use of 2-(2-thienyl)benzoic acid as a starting material. This compound can be synthesized through a Kumada-type Ni(0)-catalyzed cross-coupling reaction between 2-chlorobenzonitrile and 2-thienylmagnesium bromide .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of economical one-pot methods and improved procedures for the preparation of intermediates such as indeno[1,2-b]thiophen-4-one .
Analyse Chemischer Reaktionen
Types of Reactions
(2,6,8-Trinitro-4H-indeno[1,2-b]thiophen-4-ylidene)propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents to yield amine derivatives.
Substitution: The nitro groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired product, with temperature, solvent, and catalyst playing crucial roles.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
(2,6,8-Trinitro-4H-indeno[1,2-b]thiophen-4-ylidene)propanedinitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the development of organic semiconductors, dye-sensitized solar cells, and other advanced materials
Wirkmechanismus
The mechanism of action of (2,6,8-Trinitro-4H-indeno[1,2-b]thiophen-4-ylidene)propanedinitrile involves its interaction with specific molecular targets and pathways. The compound’s trinitro groups play a significant role in its reactivity, allowing it to participate in various chemical reactions that can modify biological molecules and materials. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indeno[1,2-b]thiophene derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical properties and applications.
Perylene diimide derivatives: These compounds are used in organic photovoltaics and have structural similarities with indeno[1,2-b]thiophene derivatives.
Uniqueness
(2,6,8-Trinitro-4H-indeno[1,2-b]thiophen-4-ylidene)propanedinitrile stands out due to its trinitro substitution, which imparts unique electronic and chemical properties. This makes it particularly valuable in applications requiring high reactivity and specific interactions with other molecules.
Eigenschaften
CAS-Nummer |
54160-18-8 |
---|---|
Molekularformel |
C14H3N5O6S |
Molekulargewicht |
369.27 g/mol |
IUPAC-Name |
2-(2,6,8-trinitroindeno[1,2-b]thiophen-4-ylidene)propanedinitrile |
InChI |
InChI=1S/C14H3N5O6S/c15-4-6(5-16)12-8-1-7(17(20)21)2-10(18(22)23)13(8)14-9(12)3-11(26-14)19(24)25/h1-3H |
InChI-Schlüssel |
MKGHEUDTPUJHKO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C2=C1C(=C(C#N)C#N)C3=C2SC(=C3)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.